2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14779891
Molecular Formula: C20H17BrClN3O
Molecular Weight: 430.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17BrClN3O |
|---|---|
| Molecular Weight | 430.7 g/mol |
| IUPAC Name | 2-(5-bromoindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C20H17BrClN3O/c21-15-1-4-19-13(9-15)6-8-25(19)12-20(26)23-7-5-14-11-24-18-3-2-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26) |
| Standard InChI Key | QGEBDCQRYTXUBX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Introduction
Synthesis and Preparation
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions:
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Indole Functionalization:
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Bromination and chlorination of indole derivatives occur through electrophilic substitution.
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Acetamide Formation:
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The acetamide linkage is introduced via acylation reactions using ethylene diamine derivatives as intermediates.
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Coupling Reaction:
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The two functionalized indole units are coupled through a nucleophilic substitution reaction facilitated by activating agents like carbodiimides.
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Biological Significance and Applications
4.1 Pharmacological Potential
The compound’s structural resemblance to bioactive indole derivatives suggests potential applications in pharmacology:
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Anticancer Activity:
Indole-based compounds are known to exhibit cytotoxic effects against cancer cells by interfering with cell signaling pathways. -
Neuroprotective Effects:
The indole core has been associated with neuroprotection, making this compound a candidate for neurological studies. -
Antimicrobial Properties:
Halogenated indoles often display antimicrobial activity due to their ability to disrupt microbial membranes.
4.2 Drug-Like Properties Evaluation
Using computational tools such as SwissADME, the compound demonstrates favorable drug-like properties:
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Good lipophilicity for cell membrane permeability.
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Moderate molecular weight suitable for oral bioavailability.
Table: Comparative Biological Activities of Halogenated Indoles
| Compound | Activity Type | IC50 Value (μM) |
|---|---|---|
| 5-Bromoindole derivatives | Anticancer | ~10–50 |
| 5-Chloroindole derivatives | Antimicrobial | ~20–100 |
| 2-(5-Bromoindolyl)-acetamides | Anti-inflammatory | ~15–40 |
These findings suggest that the title compound may exhibit similar or enhanced activities due to its dual halogenation and acetamide linkage.
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